Cas no 1256359-02-0 (2-(2-Chloroethoxy)phenylboronic acid, pinacol ester)

2-(2-Chloroethoxy)phenylboronic acid pinacol ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling convenience, while the chloroethoxy substituent provides a versatile handle for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where controlled coupling of aryl groups is required. Its moisture-resistant nature and compatibility with diverse reaction conditions make it a reliable intermediate for constructing complex molecular architectures. The product is typically supplied in high purity, ensuring consistent performance in demanding synthetic applications.
2-(2-Chloroethoxy)phenylboronic acid, pinacol ester structure
1256359-02-0 structure
Product name:2-(2-Chloroethoxy)phenylboronic acid, pinacol ester
CAS No:1256359-02-0
MF:C14H20BClO3
MW:282.570803642273
MDL:MFCD09746200
CID:1024504
PubChem ID:53216795

2-(2-Chloroethoxy)phenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[2-(2-CHLORO-ETHOXY)-PHENYL]-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE
    • AKOS015850738
    • 1256359-02-0
    • BS-19884
    • DB-355396
    • 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • DTXSID10681940
    • 2-(2-Chloroethoxy)phenylboronic acid,pinacol ester
    • CS-0173887
    • A890104
    • 2-Chloroethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ether
    • 2-(2-Chloroethoxy)phenylboronic acid pinacol ester
    • 2-(2-Chloroethoxy)phenylboronic acid, pinacol ester
    • AT17079
    • MFCD09746200
    • 1,3,2-Dioxaborolane, 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-
    • MDL: MFCD09746200
    • Inchi: InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,9-10H2,1-4H3
    • InChI Key: FDKCFTPLRZJLHH-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=CC=CC=C2OCCCl)O1

Computed Properties

  • Exact Mass: 282.11900
  • Monoisotopic Mass: 282.1194024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69000
  • LogP: 2.60340

2-(2-Chloroethoxy)phenylboronic acid, pinacol ester Security Information

2-(2-Chloroethoxy)phenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Chloroethoxy)phenylboronic acid, pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C377258-1g
2-(2-Chloroethoxy)phenylboronic acid, pinacol ester
1256359-02-0
1g
$414.00 2023-05-18
Fluorochem
215958-5g
2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1256359-02-0 95%
5g
£750.00 2022-03-01
Fluorochem
215958-1g
2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1256359-02-0 95%
1g
£250.00 2022-03-01
1PlusChem
1P000OMY-1g
1,3,2-Dioxaborolane, 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-
1256359-02-0 98%
1g
$299.00 2025-02-18
A2B Chem LLC
AA31130-1g
2-(2-Chloroethoxy)phenylboronic acid, pinacol ester
1256359-02-0 98%
1g
$228.00 2024-04-20
1PlusChem
1P000OMY-5g
1,3,2-Dioxaborolane, 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-
1256359-02-0 98%
5g
$870.00 2025-02-18
Crysdot LLC
CD12168530-5g
2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1256359-02-0 95+%
5g
$564 2024-07-23
abcr
AB310095-1 g
2-(2-Chloroethoxy)phenylboronic acid, pinacol ester; 98%
1256359-02-0
1g
€382.00 2023-04-26
Alichem
A019121567-5g
2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1256359-02-0 95%
5g
$575.70 2023-09-03
TRC
C377258-500mg
2-(2-Chloroethoxy)phenylboronic acid, pinacol ester
1256359-02-0
500mg
$293.00 2023-05-18

2-(2-Chloroethoxy)phenylboronic acid, pinacol ester Related Literature

Additional information on 2-(2-Chloroethoxy)phenylboronic acid, pinacol ester

Recent Advances in the Application of 2-(2-Chloroethoxy)phenylboronic acid, pinacol ester (CAS: 1256359-02-0) in Chemical Biology and Pharmaceutical Research

2-(2-Chloroethoxy)phenylboronic acid, pinacol ester (CAS: 1256359-02-0) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique boronic ester functionality and chloroethoxy side chain, has been extensively studied for its role in drug discovery, targeted therapy, and chemical probe development. The pinacol ester moiety enhances the stability of the boronic acid group, making it a valuable intermediate in synthetic chemistry and bioconjugation strategies.

Recent studies have highlighted the potential of 1256359-02-0 as a key building block in the synthesis of boron-containing therapeutics, particularly in the development of proteasome inhibitors and enzyme-targeted drugs. Its ability to form reversible covalent bonds with diols and other nucleophiles has been exploited in the design of sensor molecules and drug delivery systems. Furthermore, the chloroethoxy group provides a handle for further functionalization, enabling the creation of more complex molecular architectures with tailored biological activities.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2-(2-Chloroethoxy)phenylboronic acid, pinacol ester in the synthesis of novel kinase inhibitors. The boronic acid moiety was shown to interact with specific amino acid residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. This finding opens new avenues for the development of targeted cancer therapies, particularly for tumors with dysregulated kinase signaling pathways.

Another significant application of this compound lies in the field of antibody-drug conjugates (ADCs). A recent publication in Bioconjugate Chemistry reported the successful use of 1256359-02-0 as a linker in ADC construction. The chloroethoxy group was conjugated to cytotoxic payloads, while the boronic ester facilitated stable attachment to antibody carriers. This approach demonstrated improved pharmacokinetic properties and reduced off-target effects compared to traditional linker technologies.

From a chemical biology perspective, 2-(2-Chloroethoxy)phenylboronic acid, pinacol ester has proven valuable as a molecular probe for studying carbohydrate-protein interactions. Its ability to bind reversibly to saccharides has been utilized in the development of fluorescence-based sensors for glucose monitoring and glycoprotein detection. Recent advances in this area include the creation of ratiometric probes capable of real-time monitoring of cellular glycosylation states, providing new tools for studying metabolic disorders and cancer biomarkers.

The pharmaceutical industry has also recognized the potential of this compound in improving drug solubility and bioavailability. Several recent patent applications describe formulations where 1256359-02-0 serves as a solubilizing agent for poorly water-soluble drugs, particularly those containing phenolic hydroxyl groups. The boronic ester functionality forms dynamic complexes with these drugs, enhancing their dissolution rates without compromising stability.

In conclusion, 2-(2-Chloroethoxy)phenylboronic acid, pinacol ester (CAS: 1256359-02-0) represents a versatile and valuable tool in contemporary chemical biology and pharmaceutical research. Its unique chemical properties enable diverse applications ranging from drug discovery to diagnostic probe development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of next-generation therapeutics and research tools. Future directions may include exploration of its potential in targeted protein degradation strategies and as a component of smart drug delivery systems responsive to specific biological stimuli.

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Amadis Chemical Company Limited
(CAS:1256359-02-0)2-(2-Chloroethoxy)phenylboronic acid, pinacol ester
A890104
Purity:99%
Quantity:1g
Price ($):226.0